molecular formula C8H14N2O B13812475 Hexanamide, 2-cyano-2-methyl-

Hexanamide, 2-cyano-2-methyl-

Cat. No.: B13812475
M. Wt: 154.21 g/mol
InChI Key: DILPJBHEEVJVTO-UHFFFAOYSA-N
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Description

Hexanamide, 2-cyano-2-methyl- is an organic compound with the molecular formula C8H14N2O It is a derivative of hexanamide, characterized by the presence of a cyano group and a methyl group at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanamide, 2-cyano-2-methyl- can be synthesized through the cyanoacetylation of amines. This involves the treatment of substituted amines with alkyl cyanoacetates under different reaction conditions. For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for Hexanamide, 2-cyano-2-methyl- are not well-documented in the literature. the general principles of cyanoacetylation and the use of efficient catalysts and reaction conditions can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Hexanamide, 2-cyano-2-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, reduction can produce amines, and substitution can result in various substituted amides.

Scientific Research Applications

Hexanamide, 2-cyano-2-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Hexanamide, 2-cyano-2-methyl- involves its interaction with molecular targets and pathways. For instance, its derivatives have been shown to inhibit glucose dehydrogenase, affecting the glucose metabolic pathway in bacteria . This inhibition can lead to antimicrobial effects, making it a potential candidate for developing new antibiotics.

Comparison with Similar Compounds

Similar Compounds

    Hexanamide: The parent compound without the cyano and methyl groups.

    N-Cyanoacetamides: A class of compounds with similar cyano and amide functionalities.

    Aryl-n-hexanamides: Compounds with aryl groups attached to the hexanamide structure.

Uniqueness

Hexanamide, 2-cyano-2-methyl- is unique due to the presence of both a cyano group and a methyl group at the second carbon position. This structural feature imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

2-cyano-2-methylhexanamide

InChI

InChI=1S/C8H14N2O/c1-3-4-5-8(2,6-9)7(10)11/h3-5H2,1-2H3,(H2,10,11)

InChI Key

DILPJBHEEVJVTO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C#N)C(=O)N

Origin of Product

United States

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